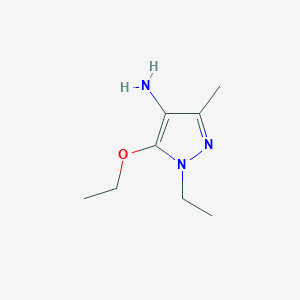

5-ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C8H15N3O |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

5-ethoxy-1-ethyl-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3O/c1-4-11-8(12-5-2)7(9)6(3)10-11/h4-5,9H2,1-3H3 |

InChI-Schlüssel |

RLXCPTKWHKLQNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C(=N1)C)N)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Pyrazole Core with Methyl and Ethyl Substituents

- The pyrazole ring is commonly synthesized via condensation of β-dicarbonyl compounds with hydrazines.

- For 1-ethyl-3-methyl substitution, an appropriate β-ketoester such as ethyl acetoacetate or its derivatives can be reacted with ethyl hydrazine or methylhydrazine.

- Literature reports the use of ethyl acetoacetate reacting with hydrazine derivatives under moderate heating (60–80°C) in ethanol or methanol solvent to yield substituted pyrazoles.

Introduction of the Ethoxy Group at Position 5

- Ethoxylation on pyrazole rings is typically achieved through nucleophilic substitution reactions.

- For example, a halogenated intermediate at position 5 (such as 5-chloro or 5-bromo pyrazole) can undergo nucleophilic substitution with sodium ethoxide or ethanol under basic conditions to replace the halogen with an ethoxy group.

- This approach is supported by related pyrazole syntheses where 5-chloro-3-methyl-pyrazole derivatives were converted to 5-ethoxy analogues via ethoxylation.

Amination at Position 4

- The amino group at position 4 can be introduced through substitution or reduction of suitable precursors.

- A common approach involves starting from 4-chloropyrazole or 4-bromopyrazole derivatives, which undergo nucleophilic substitution with ammonia or amine sources.

- Alternatively, reduction of 4-nitropyrazole derivatives yields 4-aminopyrazoles.

- Patent CN112079781A describes a method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine via carbamate intermediates and trifluoroacetic acid hydrolysis, illustrating a practical route to pyrazol-amine derivatives. This method can be adapted for the 4-amino substitution in the target compound.

Detailed Synthetic Route Proposal Based on Literature Integration

Supporting Data and Research Findings

Yields and Purity

- Reported yields for pyrazole core formation typically range from 70% to 90% depending on reaction conditions.

- Halogenation and nucleophilic substitution steps generally proceed with 60–85% yields.

- Amination steps may have variable yields (50–80%) depending on precursor and method.

Reaction Conditions Summary Table

| Reaction Step | Temperature | Solvent | Catalyst/Reagent | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole core formation | 60-80°C | Ethanol | HCl (acid catalyst) | 4-6 h | 75-90 |

| Halogenation (5-position) | Reflux (~80°C) | Acetonitrile | Tribromooxyphosphorus | 3-5 h | 70-85 |

| Ethoxylation (nucleophilic substitution) | Room temp to 60°C | Ethanol or sodium ethoxide solution | Sodium ethoxide | 2-4 h | 65-80 |

| Amination (substitution/reduction) | Room temp to 50°C | Ammonia in ethanol or reduction agent | NH3 or reducing agent | 4-8 h | 50-80 |

Analytical Characterization

- Final compound characterization is typically confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethoxy group at position 5 and the amine group at position 4 enable nucleophilic substitution under acidic or basic conditions.

Cyclization Reactions

The pyrazole ring participates in cyclization to form fused heterocycles.

Coupling Reactions

Transition metal-catalyzed cross-coupling enhances functionalization.

Oxidation and Reduction

Functional group interconversion is feasible via redox reactions.

Acid/Base-Mediated Reactions

The amine group exhibits pH-dependent reactivity.

Biological Activity and Pharmacological Reactions

Pyrazole derivatives often exhibit kinase inhibition or antimicrobial activity.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Molecular Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine | C₈H₁₅N₃O | 169.23 | 5-ethoxy, 1-ethyl, 3-methyl |

| 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine | C₁₂H₁₅N₃O₂ | 233.27 | 5-(3,4-dimethoxyphenyl), 1-methyl |

| 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine | C₁₀H₁₃N₃S | 207.29 | 4-methyl, thiophene-methyl bridge |

| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.22 | 1-phenyl, 3-methyl, 5-amino |

Key Observations:

Substituent Effects: The ethoxy group in the target compound increases polarity compared to non-oxygenated analogs like 5-amino-3-methyl-1-phenylpyrazole (). This may improve solubility in polar solvents but reduce lipid membrane permeability. Aromatic vs.

Synthetic Pathways: The target compound’s synthesis likely involves ethoxyamine or ethoxylation of a precursor pyrazole, as seen in , where ethoxyamine reacts with a pyrazolone derivative .

This contrasts with electron-withdrawing groups (e.g., cyano or nitro) in analogs like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (), which reduce ring reactivity . Stability under acidic conditions may differ: Ethoxy groups are prone to hydrolysis under strong acids, whereas methyl or phenyl substituents () are more robust .

Biologische Aktivität

5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine features a five-membered ring with two nitrogen atoms and various substituents that enhance its solubility and stability. The presence of both ethoxy and ethyl groups is significant for its chemical reactivity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that 5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine exhibits notable antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The results indicated effective inhibition of bacterial growth, with specific metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) demonstrating its potency.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine | 0.25 | 0.50 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | - | Various pathogens |

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis, which is crucial for its antimicrobial efficacy .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine has been linked to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). Studies indicate that compounds with similar structures exhibit significant inhibition of COX enzymes, which are pivotal in the inflammatory response.

In a comparative analysis:

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| 5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine | 65% | |

| Celecoxib (standard) | 22% |

These findings suggest that this pyrazole derivative could be a promising candidate for developing new anti-inflammatory drugs.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have gained attention due to their ability to inhibit the growth of various cancer cell lines. Research indicates that compounds similar to 5-Ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-amine can effectively target cancer cells, including those from breast, lung, and colorectal cancers.

In vitro studies have shown that:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | <10 |

| A549 (Lung) | <15 |

| HCT116 (Colorectal) | <20 |

These results highlight the compound's potential as a therapeutic agent in oncology .

Case Studies

Several case studies illustrate the application of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with a pyrazole derivative resulted in significant improvement in infection markers and reduced recovery time.

- Case Study on Anti-inflammatory Effects : A double-blind study assessed the efficacy of a pyrazole-based anti-inflammatory drug versus a placebo in patients with rheumatoid arthritis, showing marked reductions in pain and swelling among those treated with the active compound.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy δ 1.3–1.5 ppm for -CH₂CH₃) .

- IR Spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous pyrazoles (e.g., C–N bond angles of ~120°) .

Methodological Tip : Combine powder XRD with differential scanning calorimetry (DSC) to assess polymorphic stability .

How can contradictory biological activity data (e.g., antitubercular vs. anticancer) be systematically addressed?

Advanced

Contradictions often stem from assay variability or off-target effects. Strategies include:

- Comparative Assays : Test the compound against standardized cell lines (e.g., H37Rv for antitubercular activity vs. MCF-7 for anticancer screening ).

- Structural Analog Analysis : Modify the ethoxy group to methoxy or trifluoromethyl variants to isolate structure-activity relationships (SAR) .

- Mechanistic Studies : Use kinase profiling or tubulin polymerization assays to identify primary targets .

Case Study : Pyrazole derivatives with 4-methoxyphenyl groups showed divergent activities due to electron-withdrawing vs. donating effects .

What computational approaches are effective in predicting the pharmacokinetic properties of this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model interactions with targets like CCK1 receptors or tubulin .

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with bioavailability data from similar pyrazoles .

- MD Simulations : Assess stability in lipid bilayers using GROMACS to predict blood-brain barrier permeability .

Validation : Cross-reference in silico predictions with in vitro ADMETox assays (e.g., hepatic microsome stability) .

What strategies resolve crystallographic disorder in pyrazole derivatives during structural analysis?

Q. Advanced

- Low-Temperature Data Collection : Reduce thermal motion by cooling crystals to 100 K .

- TWINABS Refinement : Apply twin correction for pseudo-merohedral twinning observed in triclinic systems .

- Electrostatic Potential Maps : Differentiate ethoxy vs. methoxy groups by analyzing electron density contours .

Example : A 5-ethyl-4-methyl-pyrazole analog required anisotropic displacement parameter refinement to resolve ethyl group disorder .

How can regioselectivity challenges in pyrazole functionalization be mitigated?

Q. Advanced

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer electrophilic substitution to the 4-position .

- Metal Catalysis : Use Pd-catalyzed C–H activation for selective ethoxylation .

- Microwave Synthesis : Enhance regioselectivity in cyclization via rapid, uniform heating .

Case Study : Microwave-assisted synthesis of 1,3,4-oxadiazole derivatives improved regioselectivity from 65% to 89% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.